

# Spectroscopic and Mechanistic Insights into Hydroxytyrosol 1-O-glucoside

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## Compound of Interest

Compound Name: Hydroxytyrosol 1-O-glucoside

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hydroxytyrosol 1-O-glucoside**, a phenylethanoid glycoside with significant antioxidant properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and investigation of this compound.

## Mass Spectrometry Data

Mass spectrometry (MS) is a critical analytical technique for the determination of the molecular weight and fragmentation pattern of **Hydroxytyrosol 1-O-glucoside**. The compound has a molecular formula of  $C_{14}H_{20}O_8$  and a monoisotopic mass of 316.11581759 Da.<sup>[1]</sup>

## LC-MS/MS Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) data provides valuable structural information through fragmentation analysis. The following table summarizes the key MS/MS fragmentation data for the  $[M+NH_4]^+$  adduct of **Hydroxytyrosol 1-O-glucoside**.

Precursor Ion (m/z)	Ion Type	Fragment Ion (m/z)	Relative Abundance (%)	Putative Fragment
334.15	[M+NH <sub>4</sub> ] <sup>+</sup>	137.058578	100	Hydroxytyrosol aglycone
373.080505	42	[M+Na] <sup>+</sup>		
91.053169	26.35	Tropylium ion from benzyl moiety		
116.988159	23.78	Further fragmentation of aglycone		
217.045029	23.28	Loss of glucosyl moiety fragments		

Data sourced from PubChem CID 5281771.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of **Hydroxytyrosol 1-O-glucoside**, providing detailed information about the carbon-hydrogen framework. While a complete, published dataset for this specific isomer is not readily available, the following tables present expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts based on the analysis of closely related phenylethanoid glycosides. Structures are typically elucidated using a combination of 1D and 2D NMR techniques.[\[2\]](#)

### <sup>1</sup>H NMR Data (Predicted)

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Aglycone			
H-2'	~6.70	d	2.0
H-5'	~6.68	d	8.0
H-6'	~6.55	dd	8.0, 2.0
H- $\alpha$	~2.80	t	7.0
H- $\beta$	~3.95 ( $\beta$ a), ~3.65 ( $\beta$ b)	m	
Glucosyl Moiety			
H-1	~4.35	d	7.8
H-2	~3.20	m	
H-3	~3.35	m	
H-4	~3.25	m	
H-5	~3.30	m	
H-6	~3.80 (6a), ~3.60 (6b)	m	

## <sup>13</sup>C NMR Data (Predicted)

Carbon	Chemical Shift ( $\delta$ ) ppm
Aglycone	
C-1'	~131.0
C-2'	~116.0
C-3'	~145.0
C-4'	~144.0
C-5'	~117.0
C-6'	~121.0
C- $\alpha$	~36.0
C- $\beta$	~71.0
Glucosyl Moiety	
C-1	~104.0
C-2	~75.0
C-3	~78.0
C-4	~71.5
C-5	~77.5
C-6	~62.5

## Experimental Protocols

The following sections describe representative methodologies for the spectroscopic analysis of **Hydroxytyrosol 1-O-glucoside**.

### NMR Spectroscopy Protocol

NMR spectra are typically acquired on a high-field spectrometer (e.g., 300 or 500 MHz).

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent such as methanol- $d_4$  ( $CD_3OD$ ) or DMSO- $d_6$ . The solution is then transferred to a 5 mm NMR tube.
- **1D NMR Acquisition:**  $^1H$  and  $^{13}C$  NMR spectra are acquired. For  $^1H$  NMR, a spectral width of 12-15 ppm is common, with a relaxation delay of 1-2 seconds. For  $^{13}C$  NMR, a wider spectral width (e.g., 200-220 ppm) is used with a longer relaxation delay (2-5 seconds) and a greater number of scans to achieve adequate signal-to-noise.
- **2D NMR Acquisition:** To establish connectivity and complete the structural assignment, a suite of 2D NMR experiments is performed. This includes  $^1H$ - $^1H$  COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations, crucial for linking the aglycone to the glucosyl moiety).

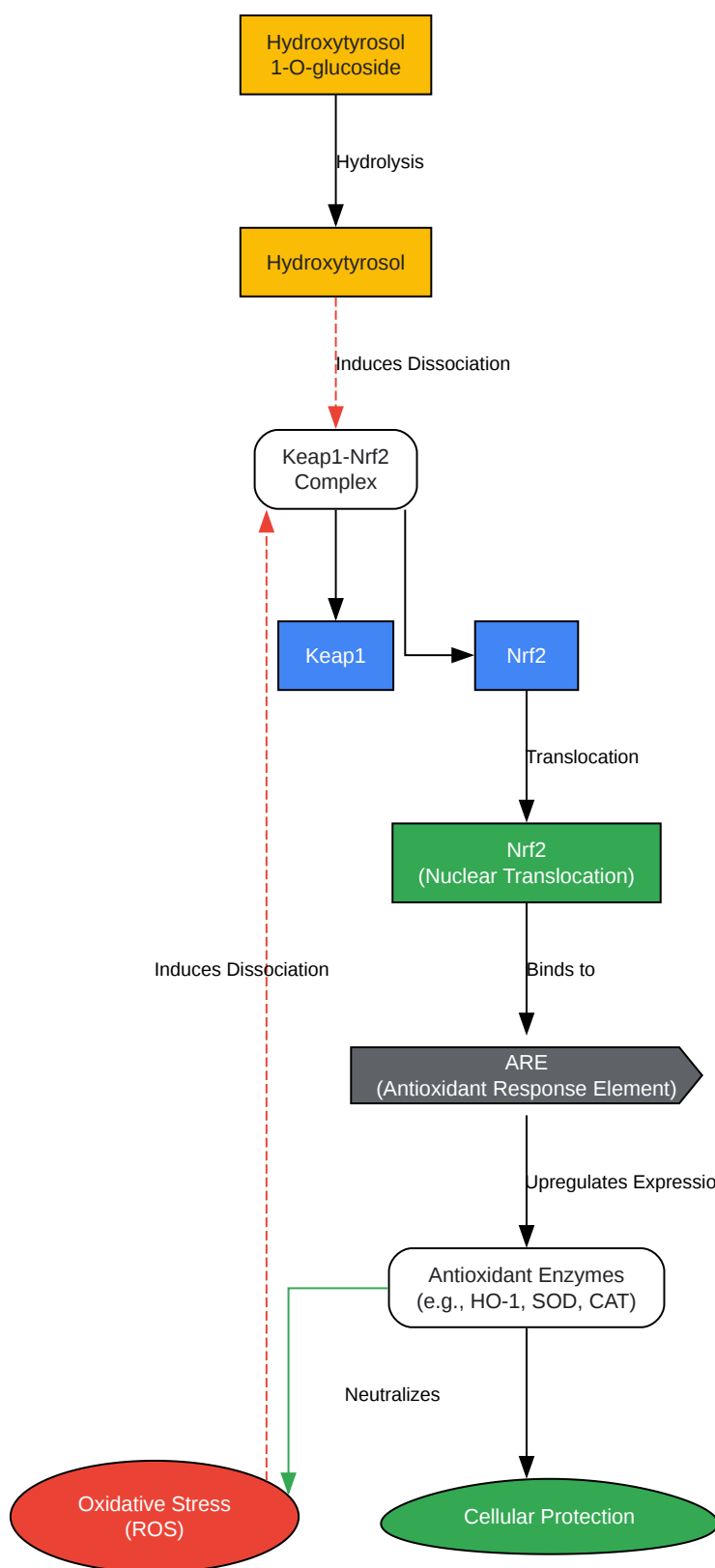
## Mass Spectrometry Protocol

LC-MS analysis is commonly performed using a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

- **Chromatographic Separation:** The compound is separated using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient elution profile. The mobile phase often consists of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B.
- **Mass Spectrometry Analysis:** The mass spectrometer is operated in electrospray ionization (ESI) mode, often in both positive and negative ion modes to maximize information. For tandem MS (MS/MS), the precursor ion corresponding to **Hydroxytyrosol 1-O-glucoside** is isolated and fragmented using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

## Biological Activity and Signaling Pathway

The aglycone, hydroxytyrosol, is a well-documented antioxidant that can protect cells from oxidative stress. One of the key mechanisms is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is plausible that **Hydroxytyrosol 1-O-glucoside** exerts its biological effects either directly or after hydrolysis to hydroxytyrosol.

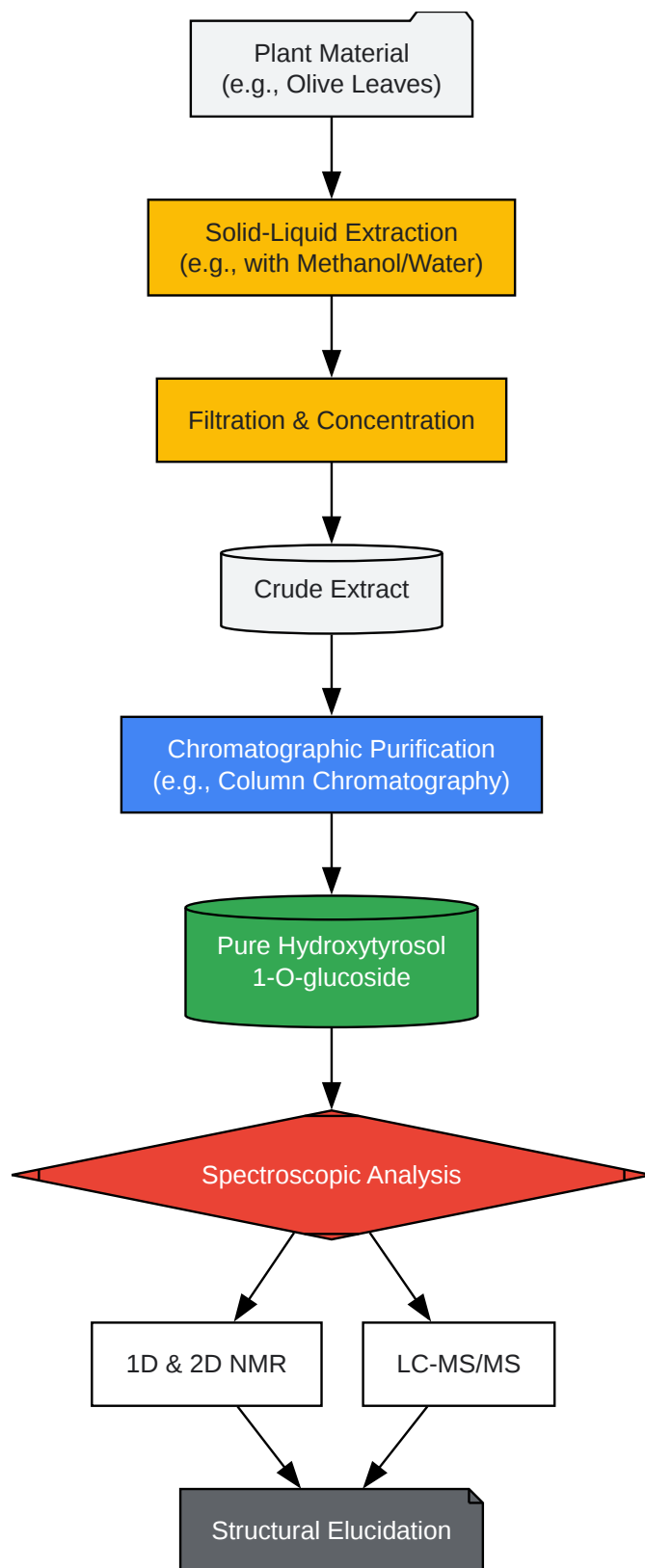


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Caption: Activation of the Nrf2 antioxidant pathway by hydroxytyrosol.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of **Hydroxytyrosol 1-O-glucoside** from a natural source, such as olive leaves or by-products.



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Caption: General workflow for isolation and analysis.

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## References

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- 2. mdpi.com [mdpi.com]
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